molecular formula C10H6N4O B11552509 5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 64163-29-7

5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11552509
CAS No.: 64163-29-7
M. Wt: 198.18 g/mol
InChI Key: KPFDAMGPOMPFJC-UHFFFAOYSA-N
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Description

5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound is known for its unique structural features, which include an oxadiazole ring fused with a pyrazine ring and a phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole. This reaction is carried out under reflux conditions in anhydrous ethyl acetate for 40–60 minutes until the bright red color of the reactants disappears . The resulting product is a colorless, high-melting crystalline solid that is readily soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but poorly soluble in alkanes and insoluble in water .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

CAS No.

64163-29-7

Molecular Formula

C10H6N4O

Molecular Weight

198.18 g/mol

IUPAC Name

5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C10H6N4O/c1-2-4-7(5-3-1)8-6-11-9-10(12-8)14-15-13-9/h1-6H

InChI Key

KPFDAMGPOMPFJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NON=C3N=C2

Origin of Product

United States

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